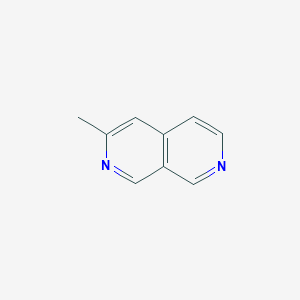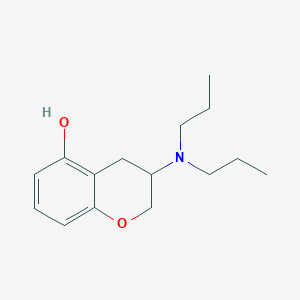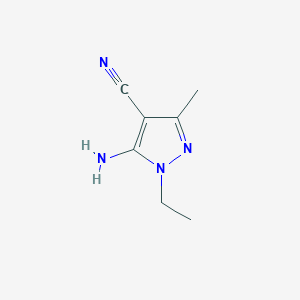
3-甲基-2,7-萘啶
描述
3-Methyl-2,7-naphthyridine is a heterocyclic compound. It has a molecular weight of 144.17 g/mol . The CAS number for this compound is 1569-16-0 .
Synthesis Analysis
The synthesis of 3-Methyl-2,7-naphthyridine derivatives has been reported in several studies . A synthetic route to 3-methyl-2,7-naphthyridine derivatives, used for pharmacological studies, is based on the condensation of the quaternized nicotinamide salts with ketones and subsequent derivatisation . Another study reported the synthesis of new hydrazinyl-2,7-naphthyridines and pyrimidothieno .科学研究应用
生化建模:基于萘啶的配合物已显示出在建模非血红素双铁核中的潜力,用于活化氧的酶。这有助于理解双铁在细胞过程中的作用 (Kuzelka, Mukhopadhyay, Spingler, & Lippard, 2003).
合成方法:一项研究提出了一种简便的合成方法,使用季铵化烟酰胺盐和酮类合成 3-甲基-2,7-萘啶衍生物。这些衍生物可用作药理学研究的模型 (Barbu & Cuiban, 2000).
药物应用:使用 2-甲基-4H-吡啶并[2,3-d][3,1]恶嗪-4-酮合成的 3-取代的 1,8-萘啶-2,4-二酮,表现出药物应用的潜力 (Delieza, Detsi, Bardakos, & Igglessi-Markopoulou, 1997).
广泛的生物活性:2,7-萘啶衍生物表现出广泛的生物活性,包括抗肿瘤、抗菌、镇痛和抗惊厥作用。这使得它们成为开发具有治疗特性的新化合物的有希望的支架 (Wójcicka, 2021).
抗心律失常特性:合成的 4-甲酰基-2,7-萘啶衍生物已显示出潜在的抗心律失常特性,表明它们可用于治疗心律失常 (Paronikyan, Sirakanyan, Noravyan, Asatryan, Markaryan, & Aleksanyan, 1996).
安全和危害
The safety data sheet for 2-Methyl-1,8-naphthyridine indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and to use personal protective equipment .
属性
IUPAC Name |
3-methyl-2,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-4-8-2-3-10-5-9(8)6-11-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQJKPDFNYOCSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=NC=C2)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2,7-naphthyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















